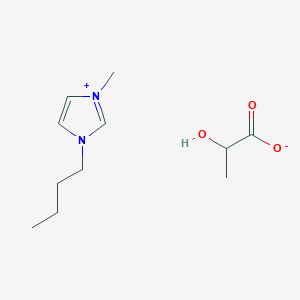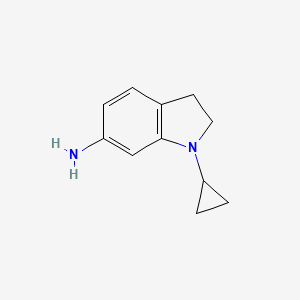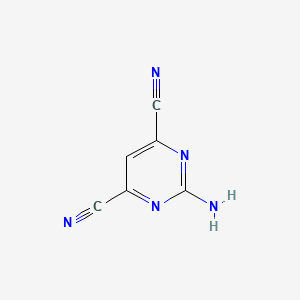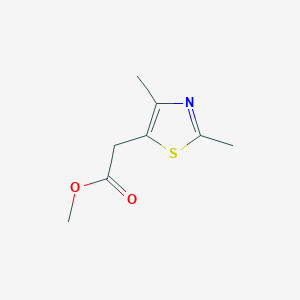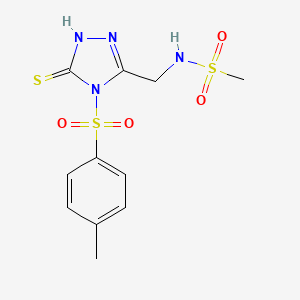
N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)méthyl)méthanesulfonamide est un composé qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par la présence d'un cycle triazole, d'un groupe mercapto et d'un groupe tosyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)méthyl)méthanesulfonamide implique généralement la réaction du 5-mercapto-4-tosyl-4H-1,2,4-triazole avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à une température contrôlée pour assurer la formation du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en quantités importantes.
Analyse Des Réactions Chimiques
Types de réactions
Le N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)méthyl)méthanesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe mercapto peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe tosyle peut être réduit en un thiol correspondant.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcoolates peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Thiols correspondants.
Substitution : Divers dérivés de triazole substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique.
Mécanisme d'action
Le mécanisme d'action du N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)méthyl)méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte de ses propriétés anticancéreuses, il a été démontré qu'il induit l'apoptose en activant les enzymes caspases et en perturbant le potentiel de la membrane mitochondriale . La capacité du composé à générer des espèces réactives de l'oxygène contribue également à ses effets cytotoxiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-((5-Mercapto-4-phényl-4H-1,2,4-triazol-3-yl)méthyl)-N-méthylbenzènesulfonamide
- 4-(((3-Mercapto-5-phényl-4H-1,2,4-triazol-4-yl)imino)méthyl)-1,3-benzènediol
Unicité
Le N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)méthyl)méthanesulfonamide est unique en raison de la présence à la fois d'un groupe tosyle et d'un groupe mercapto, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H14N4O4S3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20) |
Clé InChI |
YHHCEUMIOLUDMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


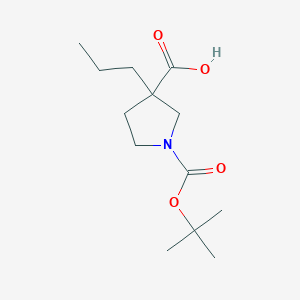
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)

